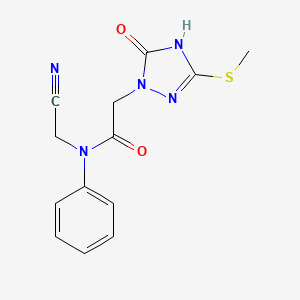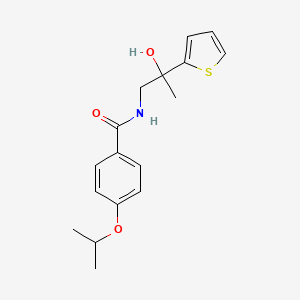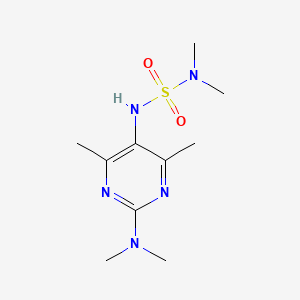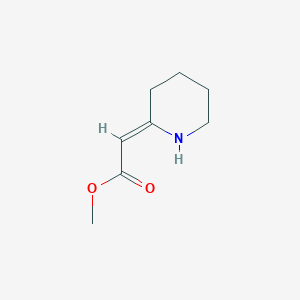![molecular formula C26H21N3O4S B2574699 N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872209-32-0](/img/structure/B2574699.png)
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) synthesized compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the folate pathway, which is a target for cancer chemotherapy. The research found that certain analogues, including derivatives similar to the queried compound, show potent inhibitory activity against human TS and DHFR, indicating their potential as dual-targeting antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
Research on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides by Subasri et al. (2016, 2017) contributed to the understanding of molecular conformations and intramolecular interactions. These insights are crucial for drug design, as they help in predicting the binding affinity and specificity of molecules toward their biological targets (Subasri et al., 2016); (Subasri et al., 2017).
Antifolate Activity
Another study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates targeting DHFR, demonstrating the potential of these compounds, including those structurally related to the queried molecule, in treating diseases caused by pathogens in immunocompromised patients, suggesting their application in antimicrobial therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Anti-inflammatory and Analgesic Agents
Research by Abu-Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating that certain derivatives possess significant anti-inflammatory and analgesic activities. This suggests the potential utility of compounds within this chemical framework, including N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
MRSA Inhibitors
A study by Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives, demonstrating potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights the broader applicability of structurally complex acetamide derivatives in combating resistant bacterial infections (Chaudhari, Patil, Patil, Patel, Rajput, Pawar, & Patil, 2020).
Eigenschaften
IUPAC Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-32-19-11-7-10-18(14-19)29-25(31)24-23(20-12-5-6-13-21(20)33-24)28-26(29)34-16-22(30)27-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWSZTMLDPMBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)




![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2574622.png)


![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)
![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)
![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)
![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)